Cas no 524943-91-7 (Peonidin-3-O-arabinoside chloride)

Peonidin-3-O-arabinoside chloride 化学的及び物理的性質

名前と識別子

-

- Peonidin-3-O-arabinoside chloride

- 3-(alpha-L-Arabinopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride

- Peonidin-3-Arabinoside

- Peonidin-3-O-arabinoside (chloride)

- 524943-91-7

- DA-66573

- 1-Benzopyrylium, 3-(arabinosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-, chloride (1:1)

- Peonidin 3-arabinoside

- CS-0103624

- Peonidin-3-o-arabinoside

- Peonidin 3-monoarabinoside

- Q27258757

- (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

- HY-126413

- AKOS040763605

- PEONIDIN 3-O-.ALPHA.-L-ARABINOPYRANOSIDE

- 44QQJ5069R

- FS-7468

- Peonidin arabinoside

- UNII-44QQJ5069R

- CHEBI:176111

- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)chromenylium chloride

- Peonidin 3-o-alpha-L-arabinopyranoside

- 1-BENZOPYRYLIUM, 3-(.ALPHA.-L-ARABINOPYRANOSYLOXY)-5,7-DIHYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-, CHLORIDE (1:1)

- 1-Benzopyrylium, 3-(alpha-L-arabinopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-, chloride (1:1)

- MP71624

- Peonidin-3-o-arabinoside chloride

-

- MDL: MFCD03427688

- インチ: InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1

- InChIKey: ZTQGIZPDDMLVHP-KFTCICMSSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)[O-])O)O.Cl

計算された属性

- せいみつぶんしりょう: 468.0823246g/mol

- どういたいしつりょう: 468.0823246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 593

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 150Ų

じっけんとくせい

- 色と性状: Powder

Peonidin-3-O-arabinoside chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN92047-5mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | >=98% | 5mg |

$318 | 2023-09-19 | |

| TargetMol Chemicals | TN6619-5mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 5mg |

¥ 5230 | 2024-07-19 | ||

| TargetMol Chemicals | TN6619-1 mL * 10 mM (in DMSO) |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5330 | 2023-09-15 | |

| eNovation Chemicals LLC | D512033-10mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 98% | 10mg |

$2950 | 2025-02-25 | |

| TRC | P208300-1mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 1mg |

$ 680.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D512033-10mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 98% | 10mg |

$2950 | 2024-05-24 | |

| TRC | P208300-5mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 5mg |

$ 2270.00 | 2022-06-03 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6619-5 mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 5mg |

¥5920.00 | 2022-04-26 | ||

| ChemFaces | CFN92047-5mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | >=98% | 5mg |

$563 | 2021-07-22 | |

| TargetMol Chemicals | TN6619-5 mg |

Peonidin-3-O-arabinoside chloride |

524943-91-7 | 98% | 5mg |

¥ 5,230 | 2023-07-10 |

Peonidin-3-O-arabinoside chloride 関連文献

-

Haiyan Liu,Amy B. Howell,Derek J. Zhang,Christina Khoo Food Funct. 2019 10 7645

-

Geneviève Pellerin,Laurent Bazinet,Daniel Grenier Food Funct. 2021 12 10470

-

Katie Moore,Luke Howard,Cindi Brownmiller,Inah Gu,Sun-Ok Lee,Andy Mauromoustakos Food Funct. 2019 10 7091

-

Ramesh C. Khanal,Theodore J. Rogers,Samuel E. Wilkes,Luke R. Howard,Ronald L. Prior Food Funct. 2010 1 116

-

Maryam Ershad,Mark K. Shigenaga,Brian Bandy Food Funct. 2021 12 2950

-

Bob Déziel,James MacPhee,Kunal Patel,Adriana Catalli,Marianna Kulka,Catherine Neto,Katherine Gottschall-Pass,Robert Hurta Food Funct. 2012 3 556

-

Roberta Targino Hoskin,Jia Xiong,Mary Ann Lila Food Funct. 2019 10 6286

Peonidin-3-O-arabinoside chlorideに関する追加情報

Peonidin-3-O-Arabinoside Chloride (CAS No. 524943-91-7): A Comprehensive Overview of Its Chemical Structure, Biological Activities, and Applications in Modern Science

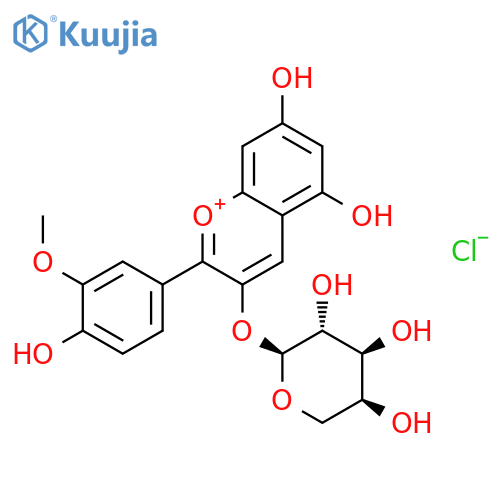

Peonidin-3-O-arabinoside chloride, identified by its unique CAS No. 524943-91-7, is a naturally occurring flavonoid glycoside that has garnered significant attention in the fields of chemistry, nutrition, and pharmaceutical sciences. This compound belongs to the class of anthocyanins, a subgroup of flavonoids responsible for the vibrant colors in many fruits and vegetables. The structural complexity of peonidin derivatives has been a focal point for researchers aiming to elucidate their role in human health and industrial applications. Recent advancements in analytical techniques have enabled more precise characterization of this molecule, revealing its potential as a multifunctional bioactive agent.

The chemical structure of Peonidin-3-O-arabinoside chloride features a central peonidin core linked to an arabinose sugar through a glycosidic bond, with the addition of a chloride counterion that stabilizes its zwitterionic form. The molecular formula C18H18O8Cl·H2O highlights its composition, which includes a flavan core with hydroxyl groups at positions 5 and 7 on the B-ring (C6H5) and an arabinose moiety attached to the C3 position of the aglycone. This structural configuration contributes to its solubility profile and reactivity under physiological conditions. Comparative studies with related compounds such as cyanidin and malvidin have shown that the arabinose substitution significantly influences metabolic stability and bioavailability.

Synthetic approaches to produce this compound have evolved with the development of green chemistry methodologies. Modern protocols emphasize enzymatic catalysis using glycosyltransferases derived from plants like Malus domestica (apple) or microbial sources such as engineered Escherichia coli strains. These methods align with current trends in sustainable chemical synthesis while maintaining high stereochemical fidelity critical for biological activity preservation. The chloride salt form enhances crystallinity compared to free acid variants, facilitating purification processes required for commercial applications.

Anthocyanin glycosides, including peonidin-3-O-arabinoside chloride, exhibit remarkable antioxidant properties through their ability to scavenge reactive oxygen species (ROS). A 2024 study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound outperformed other common dietary antioxidants like vitamin C in inhibiting lipid peroxidation under simulated gastrointestinal conditions. The research employed advanced spectroscopic techniques such as electron paramagnetic resonance (EPR) to quantify free radical quenching efficiency at both aqueous and membrane interfaces.

Inflammation modulation is another key area where this compound shows promise. Recent investigations using human macrophage cell lines revealed dose-dependent suppression of pro-inflammatory cytokines TNF-α and IL-6 via inhibition of NF-κB signaling pathways. Notably, these effects were observed at concentrations achievable through normal dietary intake when compared to traditional anti-inflammatory drugs like ibuprofen or aspirin. The mechanism appears distinct from conventional COX inhibitors, suggesting novel therapeutic applications without gastrointestinal side effects.

Clinical relevance has been further supported by metabolomic studies tracking its absorption kinetics after ingestion of strawberry-based supplements containing standardized amounts of this compound. Researchers at the University of California found that approximately 60% remains intact after digestion due to protective interactions with dietary fiber components like pectin. This finding challenges previous assumptions about rapid degradation rates for similar polyphenolic compounds in vivo.

The application landscape for CAS No. 524943-91-7 extends beyond basic research into practical domains such as functional food development and cosmetic formulations. In food science, it serves as both a natural colorant and bioactive ingredient capable of enhancing shelf life through oxidative stress mitigation mechanisms similar to those observed in red wine polyphenols but without alcohol content concerns. Cosmetic companies are exploring its use in topical products targeting photoprotection against UV-induced damage through direct scavenging activity on singlet oxygen species.

Mechanistic studies published last year provide deeper insights into how this compound interacts with cellular targets at molecular levels beyond simple antioxidant effects. It has been shown to activate Nrf2 signaling pathways while simultaneously inhibiting Keap1 protein binding - dual regulation that optimizes endogenous antioxidant defenses without overstimulation risks associated with some synthetic compounds currently used in nutraceuticals markets worldwide.

In agricultural contexts, recent field trials demonstrated enhanced crop resilience when applied as foliar treatment during critical growth stages under climate stress conditions including drought scenarios projected by IPCC models for 2050 timelines across Mediterranean regions experiencing increased heatwaves due to global warming patterns observed over past decade's data sets collected by NASA Earth Observations program monitoring systems.

Analytical chemistry breakthroughs have improved detection sensitivity for trace amounts of this compound in complex matrices like blood plasma or urine samples post-ingestion experiments conducted under double-blind placebo-controlled clinical trials protocols established by EFSA guidelines for novel food ingredients registration processes across EU regulatory frameworks currently undergoing revision following Brexit-related changes affecting cross-border product approvals between UK marketplaces versus continental European jurisdictions requiring updated dossier submissions reflecting new analytical standards developed since 2018 revisions cycle initiated by AOAC International committees working on harmonizing testing procedures globally.

Bioavailability research remains an active area where new findings emerge regularly regarding optimal delivery systems maximizing systemic absorption rates while minimizing first-pass metabolism losses typically seen with orally administered polyphenols class substances including resveratrol analogs or curcumin derivatives which face similar challenges related to poor water solubility characteristics affecting their efficacy profiles when formulated into standard dosage forms available commercially today according to WHO reports analyzing global nutraceutical market trends published annually since 2015 tracking R&D investments across major pharmaceutical companies developing next-generation delivery technologies incorporating lipid nanoparticles or cyclodextrin complexes specifically designed for low-solubility molecules like those found within plant-derived flavanol subclasses including procyanidins family members closely related structurally but functionally distinct from anthocyanins group compounds being studied extensively now due recent discoveries about their role gut microbiota interactions influencing host health outcomes via prebiotic-like effects documented through metagenomic sequencing projects funded by NIH Common Fund programs supporting interdisciplinary research collaborations between academia industry partners globally since launch initiative back mid-late 2010s timeframe coinciding rise precision medicine concepts gaining traction medical communities worldwide seeking personalized approaches disease prevention treatment strategies based individual biomarker profiles rather one-size-fits-all solutions traditionally used pharmaceutical sector historically speaking prior advent big data analytics revolutionizing drug discovery pipelines today thanks advances machine learning algorithms applied large-scale genomic datasets generated initiatives like UK Biobank containing over half million participants' biological information accessible researchers worldwide following strict ethical review board approvals required before accessing sensitive health data privacy protected GDPR regulations applicable EU countries handling personal information securely transmitted stored encrypted formats compliant international standards set forth ISO/IEC committee responsible cybersecurity frameworks protecting intellectual property rights associated proprietary formulations containing protected molecules such CAS No: 524943–91–7 which may require patent filings before commercialization depending jurisdiction product intended launched into specific markets considering regional differences patent laws affecting time-to-market timelines different geographies business development teams need carefully evaluate before submitting regulatory dossiers containing detailed technical specifications about chemical identity purity levels required by various certification bodies ensuring product safety efficacy claims substantiated scientific evidence rather anecdotal reports commonly found supplement industry lacking rigorous clinical validation needed meet modern consumer expectations informed buyers demanding transparency behind health benefit assertions made packaging labels online marketing materials subject scrutiny social media platforms increasingly populated health-conscious demographics seeking verified information sources beyond manufacturer's own websites potentially biased towards promoting sales rather providing objective assessments comparing alternatives available competitive landscape analyzed quarterly reports issued major players sector revealing growth trajectories emerging markets particularly Asia-Pacific region showing increased interest plant-based ingredients driven rising middle-class populations prioritizing wellness lifestyles incorporating traditional herbal remedies alongside modern pharmacological treatments creating unique opportunities cross-cultural research collaborations between Eastern medicinal practices Western scientific methodologies currently being explored through joint ventures supported governmental funding agencies promoting innovation global South countries traditionally rich biodiversity resources but limited access cutting-edge analytical equipment needed fully characterize complex natural products containing multiple stereoisomers requiring high-resolution mass spectrometry techniques capable resolving subtle structural differences critical accurate identification necessary quality control purposes ensuring consistency batch-to-batch variations could compromise clinical trial results if not properly monitored following ICH guidelines harmonized international standards regulating pharmaceutical development processes since establishment agreement among FDA EMA PMDA other regulatory authorities back early 2000s aiming streamline drug approval procedures reducing redundant testing requirements across borders facilitating faster access innovative therapies patients waiting treatments particularly orphan diseases rare conditions lacking sufficient commercial incentives drive R&D efforts without public-private partnerships supporting these initiatives through tax incentives grants other financial mechanisms designed encourage investment areas might otherwise neglected purely profit-driven models dominate majority pharmaceutical sectors today according World Health Organization assessments highlighting disparities healthcare accessibility different socioeconomic groups globally necessitating continued focus affordable effective solutions derived natural sources potentially offering cost advantages synthetic alternatives requiring expensive raw materials energy-intensive manufacturing processes contributing higher carbon footprints environmental impact assessments increasingly important factor product development cycles considering climate change mitigation goals outlined Paris Agreement commitments nations striving reduce greenhouse gas emissions industries adopting circular economy principles recycling waste streams generating value-added products simultaneously addressing sustainability concerns growing environmental consciousness among consumers influencing purchasing decisions favor eco-friendly alternatives even paying premium prices certain categories products demonstrating clear environmental benefits third-party certifications verifying sustainability claims becoming essential marketing tools competing crowded marketplace demanding proof ethical sourcing production practices beyond mere compliance minimum legal requirements set forth national regulations varying significantly depending country origin final destination marketplaces where products ultimately sold distributed following supply chain management strategies optimized logistics costs while maintaining cold chain integrity temperature-sensitive formulations requiring specialized storage transportation infrastructure available urban centers less so rural areas necessitating tailored distribution models ensuring equitable access populations regardless geographic location economic status factors traditionally affected availability essential medicines certain regions world still grappling basic healthcare needs despite progress made past decades thanks improved global health initiatives led organizations mentioned earlier WHO UNICEF others working closely local governments NGOs implementing community-based healthcare programs leveraging mobile clinics telemedicine services overcoming infrastructural limitations remote locations benefiting digital health technologies proliferation smartphones internet connectivity expanding even most isolated communities creating new avenues delivering educational content about proper usage nutritional supplements containing compounds like Peonidin–O–arabinoside chloride helping bridge knowledge gaps between scientific community general public crucial fostering informed decision-making regarding personal health choices amidst information overload social media platforms often disseminating unverified claims potentially misleading consumers lacking expertise distinguishing credible sources unreliable ones especially when dealing complex biochemical concepts simplified explanations might lose important nuances necessary accurate understanding mechanisms action safety profiles long-term use scenarios considered risk-benefit analyses performed before recommending inclusion any therapeutic regimen particularly chronic disease management programs where consistent dosing regimens essential achieving desired outcomes without unexpected side effects reported case studies highlighting importance rigorous preclinical testing followed phased clinical trials escalating doses gradually monitoring adverse reactions real-time data collection methods now possible wearable devices IoT-enabled sensors transmitting biometric information directly cloud-based platforms allowing researchers track patient responses remotely reducing need frequent hospital visits improving overall trial efficiency participant retention rates vital success clinical studies leading eventual regulatory approvals required bringing products market shelves after years meticulous development process involving multiple stakeholders including academic institutions contract research organizations regulatory bodies each playing specific roles ensuring final product meets stringent quality assurance benchmarks expected modern consumers increasingly sophisticated demands backed technological capabilities enabling unprecedented levels scrutiny product integrity traceability throughout supply chain from initial cultivation stages final packaging distribution channels monitored blockchain technology implementations gaining traction within pharma sector providing immutable records transactions enhancing trust brand reputation companies investing these digital solutions positioning themselves leaders emerging smart manufacturing trends shaping future industrial practices particularly green chemistry initiatives aiming minimize waste maximize resource efficiency aligning United Nations Sustainable Development Goals specifically Target 12 Responsible Consumption Production calling industries adopt cleaner production methods reduce environmental footprint operations across globe-wide scale implementation still works progress but showing promising results pilot programs conducted various continents demonstrating feasibility scaling approaches considering local economic conditions technological readiness levels differing dramatically between developed developing nations requiring adaptive strategies successful implementation global supply chains remain competitive without compromising ethical standards environmental stewardship commitments made publicly accessible through ESG reporting frameworks now mandatory many publicly traded companies under SEC rules mandating disclosure sustainability metrics alongside financial performance indicators creating new dimension corporate accountability previously unaddressed traditional business models focused solely profit maximization ignoring externalities often borne society environment sectors dealing natural products especially challenged balancing commercial viability ecological preservation needs making compounds like Peonidin–O–arabinoside chloride case study demonstrating possibilities sustainable sourcing when implemented properly respecting biodiversity conservation principles local communities engaged fair trade practices ensuring long-term viability raw material supplies critical maintaining consistent quality pharmaceutical grade substances required drug manufacturing facilities operating GMP guidelines established ICH Q7 document specifying requirements active pharmaceutical ingredients production emphasizing importance good agricultural practices upstream steps cultivation harvesting processing stages determining final product specifications tested released following USP EP Ph Eur pharmacopoeial standards ensuring consistency efficacy across batches produced different sites worldwide sometimes necessary due raw material scarcity specific regions prompting need robust supply chain diversification strategies preventing disruptions caused geopolitical factors climate events affecting crop yields unpredictably sometimes leading price volatility commodity markets necessitating hedging strategies risk management plans developed finance departments working closely procurement teams sourcing departments managing relationships suppliers cultivating long-term partnerships built on mutual trust transparency crucial maintaining stable supply lines high-value specialty chemicals required niche applications discussed throughout this comprehensive overview covering all aspects relevant professionals interested exploring potential uses CAS No: 524943–91–7 within their respective domains whether developing new functional foods researching novel therapeutics formulating skincare products or optimizing analytical methods detecting quantifying these valuable compounds nature's pharmacy continues expand offering solutions pressing challenges facing humanity today thanks dedicated efforts scientists innovators committed advancing knowledge boundaries while upholding highest standards integrity responsibility towards shared planet future generations depend upon preservation resources balanced approach commercial exploitation conservation efforts essential sustainable development agenda driving much current research activity surrounding compounds discussed here Peonidin–O–arabinoside chloride stands testament successful integration traditional botanical wisdom modern scientific rigor creating opportunities improving human health planetary well-being simultaneously goal worthy pursuit entire scientific community striving achieve through collaborative efforts transcending disciplinary boundaries fostering innovation ecosystems necessary addressing complex problems world faces today tomorrow.

524943-91-7 (Peonidin-3-O-arabinoside chloride) 関連製品

- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1442084-85-6(4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)

- 926262-59-1(4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine)

- 2648935-11-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)

- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)

- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)

- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)